![molecular formula C14H11ClN2O3S B5730661 2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5730661.png)
2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)acetamide, also known as CPTA, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of thioacetamides and has shown promising results in various scientific research studies.
Mécanisme D'action
The exact mechanism of action of 2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)acetamide is not fully understood. However, it has been suggested that 2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)acetamide may exert its therapeutic effects by inhibiting the activity of specific enzymes or proteins involved in various cellular processes.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, which play a key role in the development of inflammatory disorders. 2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)acetamide has been shown to exhibit antibacterial activity against various strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)acetamide in lab experiments is its high purity and stability. 2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)acetamide has also been shown to exhibit low toxicity, making it a safer alternative to other chemical compounds. However, one of the limitations of using 2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)acetamide in lab experiments is its relatively high cost compared to other chemical compounds.
Orientations Futures
There are several areas of research that could be explored in the future regarding 2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)acetamide. One potential area of research is the development of 2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)acetamide-based drug delivery systems for targeted drug delivery. Additionally, further studies could be conducted to investigate the potential use of 2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)acetamide in the treatment of various inflammatory disorders and cancer. Furthermore, the mechanisms underlying the antibacterial activity of 2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)acetamide could be further elucidated.
Méthodes De Synthèse
The synthesis of 2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)acetamide involves the reaction of 4-chlorobenzenethiol with 3-nitrobenzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)acetamide.
Applications De Recherche Scientifique
2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)acetamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. 2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)acetamide has also been investigated for its potential use as a drug delivery system.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S/c15-10-4-6-13(7-5-10)21-9-14(18)16-11-2-1-3-12(8-11)17(19)20/h1-8H,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUPZCPXQOCFEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B5730583.png)
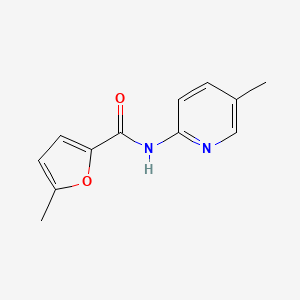
![4-chloro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5730596.png)
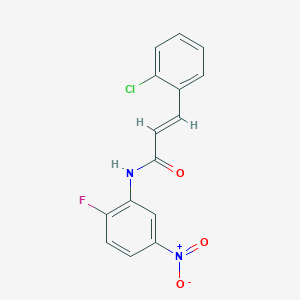
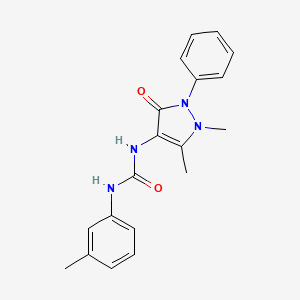
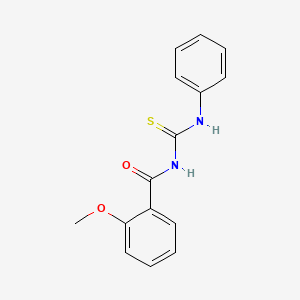
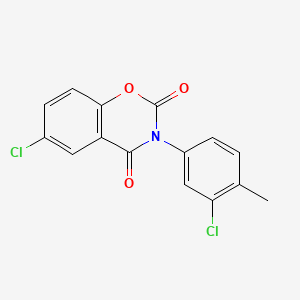
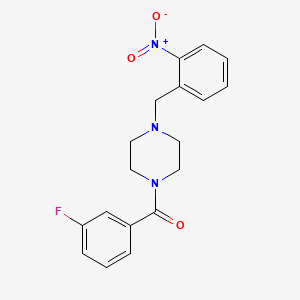

![N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B5730634.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5730645.png)
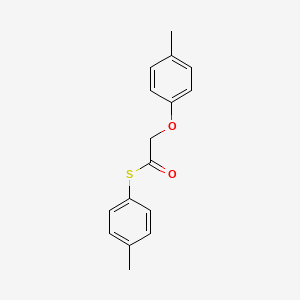
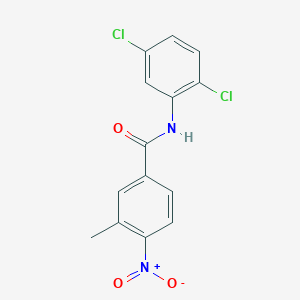
![N-(5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5730668.png)